Bromination Enhances Anticholinesterase Activity vs. Non-Halogenated Sulfonamide
Bromination of the benzenesulfonamide core results in a measurable increase in acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activity. A study comparing a non-halogenated benzenesulfonamide with its N,N-dibromobenzenesulfonamide derivative found a significant increase in percentage enzyme inhibition. While this is not a direct comparison for the 4-amino-2-bromo variant, it provides class-level evidence that the introduction of bromine to the benzenesulfonamide scaffold enhances anticholinesterase activity [1].
| Evidence Dimension | Acetylcholinesterase (AChE) Inhibition at 1 mg/mL |
|---|---|
| Target Compound Data | N,N-dibromobenzenesulfonamide: 78.61% ± 0.40% inhibition |
| Comparator Or Baseline | Benzenesulfonamide (non-brominated): 74.62% ± 0.40% inhibition |
| Quantified Difference | +3.99 percentage points in inhibition |
| Conditions | Ellman's assay; in vitro; concentration: 1 mg/mL |
Why This Matters
This demonstrates that bromination can improve the potency of benzenesulfonamide-based enzyme inhibitors, making this compound a more promising starting point for drug discovery campaigns targeting cholinergic systems.
- [1] Mahnashi, M. H.; Alyami, B. A.; et al. Molecular docking supported observed changes in anticholinesterase, antioxidant and α-glucosidase inhibitions upon the bromination of benzene sulfonamide. J. Chem. Soc. Pak., 2022, 44(1), 69-77. View Source
